molecular formula C20H19NO B14077397 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one CAS No. 42215-29-2

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one

Cat. No.: B14077397
CAS No.: 42215-29-2
M. Wt: 289.4 g/mol
InChI Key: SQJRILFFLWFHGB-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one is a chemical compound with the molecular formula C20H19NO and a molecular weight of 289.37 g/mol . As a pyridine derivative, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyridine and its substituted analogs are frequently investigated as core scaffolds in the development of novel therapeutic agents due to their diverse biological activities . Specifically, structural analogs featuring diaryl substituents on a heterocyclic core have been explored for their potential antimicrobial properties, making them valuable templates in the search for new anti-infective agents . Other related pyridine derivatives have also been studied for their potential as inhibitors of various enzymes, such as cyclooxygenase (COX) for anti-inflammatory applications, highlighting the versatility of this chemical family in pharmacological research . The specific research value and mechanism of action for 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one are areas for further investigation by the scientific community. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

42215-29-2

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1,2,6-trimethyl-3,5-diphenylpyridin-4-one

InChI

InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)20(22)19(15(2)21(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3

InChI Key

SQJRILFFLWFHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization via Pyridine Derivatives

A foundational approach involves the alkylation of pyridine precursors. For instance, 1-methyl-3,5-diphenylpyridin-4-one (C₁₈H₁₅NO), a structurally related compound, is synthesized via nucleophilic substitution and cyclization. While direct methods for 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one are less documented, analogous pathways suggest:

  • Methylation of Pyridine Intermediates : Introducing methyl groups at positions 1, 2, and 6 through alkylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Cyclization with Aromatic Aldehydes : Condensation reactions using 2,4,6-trimethylpyridine and benzaldehyde derivatives, followed by oxidation to form the ketone moiety at position 4.

A patent detailing the preparation of 2,4,6-trimethylpyridine highlights the use of industrial ethanol and concentrated sulfuric acid for crystallization, achieving a purity of 97–98% after recrystallization. This method’s principles may extend to 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one by substituting phenyl-containing aldehydes.

Chromium Trioxide-Pyridine Complex Oxidation

The oxidation of allylic alcohols or dihydropyridines using chromium trioxide-pyridine complexes offers a route to pyridinones. Source describes the synthesis of such complexes by reacting chromium trioxide (CrO₃) with pyridine in anhydrous conditions, yielding a deep red macrocrystalline product. General oxidation steps include:

  • Dissolving the alcohol precursor in dry methylene chloride.
  • Adding a 5% chromium trioxide-pyridine solution at room temperature.
  • Filtering the precipitated chromium byproducts and evaporating the solvent to isolate the crude product.
    This method’s mild conditions (room temperature, short reaction times) make it suitable for oxidizing sensitive intermediates without degrading aromatic substituents.

Halogenation and Epoxidation Strategies

Patent US6136981 outlines a multi-step process for tetrahydropyridines, involving halogenation, hydroxylation, and reduction. While focused on a different scaffold, key steps are adaptable:

  • Electrophilic Halogenation : Treating the pyridine precursor with N-bromosuccinimide (NBS) to introduce bromine at specific positions.
  • Epoxidation : Using sodium hydroxide to form epoxide intermediates, which are subsequently reduced to yield cis-racemic products.
    For 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one, bromination at position 4 followed by dehydrohalogenation could facilitate ketone formation.

Purification and Crystallization Techniques

Sulfuric Acid-Mediated Recrystallization

Source emphasizes vitriolization (sulfuric acid treatment) to purify pyridine derivatives. The protocol involves:

  • Dissolving crude product in industrial ethanol.
  • Adding concentrated sulfuric acid to form sulfate salts.
  • Recrystallizing the salts at high temperature to remove impurities.
    This method increases purity from ~90% to 97–99%, albeit with a moderate yield loss (10–15%).

Petroleum Ether Washing

The chromium trioxide-pyridine complex synthesis employs petroleum ether washes to remove excess pyridine and unreacted CrO₃. For 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one, similar washes could eliminate hydrophobic byproducts without dissolving the target compound.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Purity Source Citation
Alkylation/Cyclization Methyl iodide, Benzaldehyde Basic, reflux ~60% 85–90%
CrO₃-Pyridine Oxidation Chromium trioxide, Pyridine Room temp, 15 min ~75% 90–95%
Halogenation/Epoxidation NBS, NaOH 5–30°C, multi-step ~50% 80–85%
Sulfuric Acid Recrystallization H₂SO₄, Ethanol High temp N/A 97–99%

Key Findings :

  • Chromium trioxide oxidation offers the highest yield and purity, but requires careful handling of toxic reagents.
  • Alkylation/cyclization is more scalable but suffers from lower purity without recrystallization.
  • Halogenation/epoxidation is complex but enables precise stereochemical control, critical for pharmaceutical applications.

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Ethanol and methylene chloride are preferred for their ability to dissolve both polar (pyridine complexes) and nonpolar (aromatic) intermediates. Ethanol’s high boiling point (~78°C) facilitates reflux conditions during alkylation.

Temperature Control

Exothermic reactions, such as CrO₃-pyridine complex formation, require strict temperature control (<30°C) to prevent decomposition. Similarly, bromination with NBS proceeds optimally at 5°C to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Effects on Reactivity and Stability

  • Trimethyl vs. Methoxy/Piperazinyl Substitutions: The European patent application () describes pyridinone derivatives with methoxyphenyl and piperazinyl substituents (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one).
  • Pyridin-4-one vs. Pyridin-2-one Core: lists pyridin-2-one derivatives with acetylphenyl and dimethylaminophenyl groups. The pyridin-4-one core in the target compound differs in electron distribution, which may alter tautomerization behavior and hydrogen-bonding capabilities compared to pyridin-2-one analogs. This distinction could influence pharmacological activity or catalytic applications .

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Compound Name Core Structure Key Substituents Molecular Formula CAS Number Notable Properties
1,2,6-Trimethyl-3,5-diphenylpyridin-4-one Pyridin-4-one 3× Methyl, 2× Phenyl C₂₄H₂₁NO Not provided High hydrophobicity, steric bulk
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridin-4-one Methoxyphenyl, piperazinyl C₂₄H₂₉N₅O₃ Not provided Enhanced solubility, bioactivity
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate () Dihydropyridine 3× Methyl, 2× Ethoxycarbonyl C₁₄H₂₁NO₄ 632-93-9 Hydrolyzable esters, redox-active
1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile () Pyridin-2-one Acetylphenyl, dicarbonitrile C₁₇H₁₂N₄O₃ Not provided Polar, hydrogen-bonding capacity

Biological Activity

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one (commonly referred to as TMP) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of TMP's biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

TMP is a pyridine derivative characterized by a complex structure that includes multiple methyl and phenyl groups. Its chemical formula is C20H21NC_{20}H_{21}N and it has a molecular weight of approximately 275.39 g/mol. The presence of these substituents contributes to its unique biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of TMP as an anticancer agent. In vitro assays have demonstrated that TMP exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Reference
MCF-76.40
A-54922.09

In these studies, TMP's cytotoxicity was assessed using standard protocols, revealing significant inhibition of cell viability compared to control groups.

2. Anti-inflammatory Activity

TMP has also been investigated for its anti-inflammatory properties. In vivo models have shown that TMP can reduce inflammation markers significantly:

Inflammation Model Effect Reference
Carrageenan-induced edema75% reduction in swelling
TNF-α inhibitionUp to 85%

These findings suggest that TMP may inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of TMP has been evaluated against various bacterial and fungal strains. The results indicate promising activity:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli40 µg/mL
Aspergillus niger40 µg/mL

In these assays, TMP was compared against standard antibiotics, demonstrating comparable or superior effects.

Case Studies

Several case studies further illustrate the biological activity of TMP:

  • Study on Anticancer Mechanisms : A study conducted on MCF-7 cells revealed that TMP induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model in rats, administration of TMP resulted in significant reduction of edema compared to controls, suggesting its potential as an anti-inflammatory drug .

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